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Compound of Interest

Methyl 2-chloro-5-
Compound Name: o
methylisonicotinate

CAS No.: 787596-43-4

Cat. No.: B1432702

Get Quote

\ J

CAS: 787596-43-4 | Formula: CsHsCINO2 | MW: 185.61 g/mol [1]

Executive Summary

Methyl 2-chloro-5-methylisonicotinate is a high-value pyridine scaffold characterized by a
trisubstituted substitution pattern that offers orthogonal reactivity.[1] It serves as a critical
linchpin in the synthesis of kinase inhibitors, particularly for Transient Receptor Potential (TRP)
channel antagonists and other heterocyclic bioactive agents.[1] Its utility stems from the
electronic differentiation between the electrophilic C2-chlorine (activated for SnAr and cross-
coupling) and the C4-ester (primed for acylation or reduction), with the C5-methyl group
providing a handle for late-stage benzylic functionalization or steric modulation.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]
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Property Specification Technical Note

Methyl 2-chloro-5- Distinct from nicotinate (C3)
IUPAC Name o ,

methylpyridine-4-carboxylate isomers.[1]

Colorless to pale yellow Tendency to crystallize upon
Appearance o _ _ _ _

liquid/low-melting solid high purity storage.[1]

High boiling point requires
N _ ~268°C (760 mmHg) / 105- R
Boiling Point vacuum distillation for
110°C (15 mmHg) o
purification.[1]

Denser than water;

Density 1.26 £ 0.1 g/cm3
halogenated waste stream.[1]
- Hydrolytically unstable in basic
Solubility DCM, EtOAc, DMSO, MeOH )
aqueous media.[1]
Reduced basicity due to
pKa (Conj. Acid) ~1.5 (Pyridine N) electron-withdrawing Cl and

Ester.[1]

Part 2: Strategic Synthesis Architectures

The synthesis of CAS 787596-43-4 is non-trivial due to the specific 2,4,5-substitution pattern.
[1] Two primary routes are established: the Deoxychlorination Protocol (Scalable) and the
Regioselective Metallation Protocol (Discovery).

Method A: The Deoxychlorination Protocol (Scalable / Industrial)

This is the preferred route for multigram to kilogram scale-up.[1] It relies on the conversion of
the 2-hydroxy tautomer (2-pyridone) to the 2-chloro derivative using phosphoryl chloride
(POCIs).[1]

e Precursor: 2-Hydroxy-5-methylisonicotinic acid (or its methyl ester).[1]

o Reagent: POCIs (Phosphorus oxychloride), often with PCls or a tetraalkylammonium chloride
catalyst.[1]
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e Mechanism: The reaction proceeds via the formation of a dichlorophosphate intermediate at
the C2 oxygen, followed by nucleophilic attack by chloride ion and aromatization.

Step-by-Step Protocol:

e Activation: Charge a reactor with 2-hydroxy-5-methylisonicotinic acid (1.0 eq).

e Chlorination: Add POCIs (3.0-5.0 eq) cautiously. Note: The reaction is endothermic initially
but evolves HCI gas rapidly.

o Catalysis: Add catalytic DMF (0.1 eq) to form the Vilsmeier-Haack type active species,
accelerating the C-OH to C-Cl exchange.

o Reflux: Heat to 100-110°C for 4—6 hours. Monitor by HPLC for disappearance of the
pyridone peak.

o Workup (Esterification): The reaction yields the acid chloride intermediate.[2] Cool to 0°C and
guench slowly into anhydrous Methanol (excess). This performs a one-pot esterification to
yield Methyl 2-chloro-5-methylisonicotinate.[1]

Purification: Neutralize with NaHCOs, extract with DCM, and distill under reduced pressure.

Method B: Regioselective Metallation (Discovery | Lab Scale)

Used when starting from the commercially available 2-chloro-5-methylpyridine, this method
utilizes the directing effect of the chlorine to lithiate at the C4 position.[1]

e Reagents: LDA (Lithium diisopropylamide), CO2z, Methyl lodide or MeOH/H*.[1]

 Critical Control: Temperature must be maintained < -78°C to prevent "Pyridine Benzyne"
formation or halogen dance side reactions.[1]

Workflow Visualization:
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Figure 1: Convergent synthetic pathways for Methyl 2-chloro-5-methylisonicotinate. Method
A (Blue) is preferred for scale; Method B (Red) is useful for rapid analog generation.[1]

Part 3: Reactivity & Functionalization Profile[1]

The molecule possesses three distinct "handles" for medicinal chemistry optimization.
Understanding the hierarchy of reactivity is essential for library synthesis.

1. C2-Chlorine: The Electrophilic Handle

The nitrogen atom of the pyridine ring pulls electron density, activating the C2 position for
Nucleophilic Aromatic Substitution (SnAr).

e Reactivity Order: C2-Cl >>> C4-Ester (for nucleophiles) > C5-Methyl.[1]
o Key Transformations:

o Amination: Reaction with primary/secondary amines (using DIPEA/NMP at 80°C) yields 2-
amino derivatives.[1]

o Suzuki-Miyaura: Coupling with aryl boronic acids (Pd(dppf)Clz, K2COs, Dioxane/Water)
installs aryl groups at C2.[1]

o Etherification:[1][2] Reaction with NaOMe or phenoxides yields 2-alkoxy pyridines.[1]

2. C4-Ester: The Carbonyl Handle

Standard ester chemistry applies, but steric hindrance from the C5-methyl group can retard
reaction rates compared to unhindered isonicotinates.[1]
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e Hydrolysis: LIOH/THF/H20 yields the carboxylic acid (Precursor for amide coupling).

e Reduction: DIBAL-H (at -78°C) yields the aldehyde; NaBHa yields the alcohol.[1]

3. C5-Methyl: The Benzylic Handle

Often overlooked, this position allows for radical functionalization.[1]
» Bromination: NBS/AIBN yields the bromomethyl derivative, enabling further chain extension.

Reactivity Logic Map:

Methyl 2-chloro-5-
methylisonicotinate
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oderate Reactivity
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Figure 2: Divergent reactivity profile demonstrating the orthogonal functionalization of the C2
and C4 positions.[1]

Part 4: Applications in Drug Discovery[3]

This specific isomer is a documented intermediate in the synthesis of TRP (Transient Receptor
Potential) channel antagonists, specifically TRPA1 and TRPV1 inhibitors used for pain and
respiratory therapeutics.

e Mechanism of Action: The pyridine core mimics the adenosine ring of ATP or serves as a
bioisostere for phenyl rings in biaryl systems, improving solubility and metabolic stability
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(lowering LogP compared to benzene analogs).

o Case Study: In the synthesis of 1-arylsulfonyl-pyrrolidine-2-carboxamide antagonists, Methyl
2-chloro-5-methylisonicotinate is reduced to the alcohol and then coupled to the
pyrrolidine core.[1] The C2-chlorine is subsequently substituted with a trifluoromethyl-
pyrimidine moiety to enhance potency [1].[1]

. Critical i ety ( |

Hazard Class GHS Code Precautionary Statement

Wear nitrile gloves (0.11 mm

Skin Irritation H315 o

min thickness).[1]

Wear chemical safety goggles.
Eye Damage H318 )

[1] Risk of corneal damage.[1]

) Use only in a fume hood. Avoid

Respiratory H335 i )

generating mists.[1]

Store under inert gas

(Argon/Nitrogen) at 2—8°C.
Storage P403+233

Moisture sensitive (ester

hydrolysis).[1]

Spill Protocol: Absorb with vermiculite or sand.[1] Do not use combustible materials like
sawdust.[1] Neutralize surfaces with dilute sodium bicarbonate solution.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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